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molecular formula C6H10O4 B166149 Ethylidene diacetate CAS No. 542-10-9

Ethylidene diacetate

Cat. No. B166149
M. Wt: 146.14 g/mol
InChI Key: ACKALUBLCWJVNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04221918

Procedure details

A 300-ml Fisher-Porter bottle was charged with 61.2 g (0.60 mol) of acetic anhydride, 0.3 g of a 5% palladium-on-carbon catalyst, and 0.8 g of acetyl chloride. The bottle was pressurized to 80-95 psig with hydrogen. After 4 hours at 90° C., a gas chromatographic analysis showed 18% conversion, with about equal amounts of ethylidene diacetate and acetic acid formed.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
61.2 g
Type
reactant
Reaction Step Two
Quantity
0.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5](=[O:7])[CH3:6])(=[O:3])[CH3:2].[C:8](Cl)(=[O:10])[CH3:9].[H][H]>[Pd].C(O)(=O)C>[C:1]([O:4][CH:5]([O:7][C:8](=[O:10])[CH3:9])[CH3:6])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
61.2 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0.8 g
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(=O)OC(C)OC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04221918

Procedure details

A 300-ml Fisher-Porter bottle was charged with 61.2 g (0.60 mol) of acetic anhydride, 0.3 g of a 5% palladium-on-carbon catalyst, and 0.8 g of acetyl chloride. The bottle was pressurized to 80-95 psig with hydrogen. After 4 hours at 90° C., a gas chromatographic analysis showed 18% conversion, with about equal amounts of ethylidene diacetate and acetic acid formed.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
61.2 g
Type
reactant
Reaction Step Two
Quantity
0.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5](=[O:7])[CH3:6])(=[O:3])[CH3:2].[C:8](Cl)(=[O:10])[CH3:9].[H][H]>[Pd].C(O)(=O)C>[C:1]([O:4][CH:5]([O:7][C:8](=[O:10])[CH3:9])[CH3:6])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
61.2 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0.8 g
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(=O)OC(C)OC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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